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Compound of Interest |

(2S,3R)-2-Aminooctadec-4-ene-
Compound Name:
1,3,6-triol
CAS No.: 1177408-85-3
Cat. No.: B3245759
. J

Executive Summary: The "Ghost" Lipid of the
Barrier

6-Hydroxysphingosine (also known as H-sphingosine or 6-hydroxy-4-sphingenine) represents a
critical yet biochemically elusive component of the human skin barrier. Unlike the ubiquitous
sphingosine (S) and phytosphingosine (P) bases, 6-hydroxysphingosine (H) is uniquely
enriched in the human stratum corneum, specifically within the ultra-long-chain ceramides (e.g.,
Ceramide EOS, EOH) that orchestrate the long-periodicity lamellar phase (LPP).

Despite its structural necessity for preventing transepidermal water loss (TEWL), the precise
enzymatic machinery responsible for the C6-hydroxylation event remains one of the few
remaining "black boxes" in sphingolipid biochemistry. This guide synthesizes current structural
knowledge, proposed biosynthetic mechanisms, and validated analytical protocols for
quantifying this lipid in differentiated keratinocytes.

Molecular Architecture & Stereochemistry
To target this pathway, one must first distinguish the substrate from its structural analogs.
o |[UPAC Name: (2S, 3R, 4E, 6R)-2-amino-4-octadecene-1,3,6-triol.

e Shorthand: t18:1(60H) or H-base.
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o Key Features:
o C4-C5 Trans Double Bond: Shared with sphingosine (produced by DEGS1).[1]
o C6 Hydroxyl Group: The defining feature. Stereochemistry is strictly 6R.

o Differentiation from Phytosphingosine: Phytosphingosine (t118:0) has a C4-hydroxyl and no
double bond. 6-Hydroxysphingosine has a double bond and a C6-hydroxyl.

Table 1: Structural Comparison of Epidermal Sphingoid Bases

Phytosphingosine

Feature Sphingosine (S) Hydroxysphingosin
(P)
e (H)
Backbone di8:1 t18:0 t18:1
Unsaturation 4-trans None 4A-trans
Hydroxylation C1,C3 Cl1,C3,C4 C1,C3,C6
_ DEGS2 (C4- Putative 6-
Primary Enzyme DEGS1
hydroxylase) Hydroxylase
] H-bonding (Short LPP Formation (Long
Barrier Role General Structure
Phase) Phase)

The Biosynthetic Pathway: Knowns and Unknowns
The Canonical Pathway (Pre-Hydroxylation)

The synthesis begins in the Endoplasmic Reticulum (ER) of the keratinocyte.

o Condensation: Serine Palmitoyltransferase (SPT) condenses L-Serine and Palmitoyl-CoA
3-Ketosphinganine.[1][2]

e Reduction: 3-Ketosphinganine Reductase (KDSR)

Sphinganine (d18:0).[1]
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e Acylation: Ceramide Synthase (CERS3 is critical for skin) acylates Sphinganine

Dihydroceramide.

The Divergence Point

Here lies the critical mechanistic distinction.
e Route A (Standard): Dihydroceramide Desaturase 1 (DEGS1) introduces a

4-trans double bond
Ceramide (Sphingosine base).

» Route B (Phyto): Dihydroceramide Desaturase 2 (DEGS2) acts as a C4-hydroxylase

Phytoceramide.[3]

e Route C (The 6-OH Pathway): Evidence suggests that 6-hydroxysphingosine is derived from
Sphingosine, not Sphinganine. This implies the hydroxylation occurs after or concerted with
the

4-desaturation.

o Hypothesis: A specific, differentiation-dependent cytochrome P450 or a modified activity of
a desaturase acts on the Ceramide(S) substrate to hydroxylate position C6.

o Localization: This likely occurs in the late Stratum Granulosum, potentially associated with
the Lamellar Body formation.

Pathway Visualization

The following diagram maps the logical flow, highlighting the putative step.
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Figure 1: Biosynthetic pathway of keratinocyte sphingolipids. Note the divergence of 6-
hydroxysphingosine (Red) from the canonical sphingosine pathway, likely occurring post-
desaturation.

Experimental Protocols: Validation & Analysis

To study this pathway, one cannot use standard cell lines (e.g., HeLa) as they lack the
machinery to produce 6-OH ceramides. You must use differentiated primary keratinocytes or
3D epidermal equivalents.

Protocol: Inducing 6-OH Synthesis in Keratinocytes

Objective: Upregulate the differentiation-dependent enzymes (CERS3, ELOVL4, and the
putative 6-hydroxylase).

o Cell Source: Primary Human Keratinocytes (PHK) or HaCaT (limited efficiency).

e Growth Phase: Culture in low-calcium (<0.06 mM) KGM-Gold medium until 100%
confluence.

 Differentiation Switch:
o Switch medium to high-calcium (1.2 mM CacCl2).
o Add Vitamin C (50 pug/mL) to support ceramide hydroxylation mechanisms.

o Crucial Step: Maintain at Air-Liquid Interface (ALI) for 11-14 days. Submerged cultures
produce negligible amounts of 6-OH ceramides.

» Validation: Check mRNA expression of FLG (Filaggrin) and CERS3 via gPCR.

Protocol: Lipid Extraction (Modified Bligh & Dyer)

Standard extraction loses the highly polar 6-OH ceramides.
e Harvest: Trypsinize cells or homogenize 3D tissue.

e Lysis: Resuspend in water; sonicate to disrupt membranes.
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o Extraction:

(¢]

Add Chloroform:Methanol (1:2 v/v). Vortex 1 min.

[¢]

Add Chloroform (1 part) and Water (1 part).

[¢]

Centrifuge (3000 x g, 5 min).

[e]

Modification: Re-extract the aqueous phase with Chloroform:Methanol (2:1) to recover
polar 6-OH species.

» Drying: Dry combined organic phases under Nitrogen.

Protocol: LC-MS/MS Profiling (Targeted)

System: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6495). Column: C18 Reverse
Phase (e.g., Waters Acquity BEH C18), 1.7 um.

Table 2: MRM Transitions for 6-OH Ceramide Detection Note: Transitions rely on the specific
fragmentation of the sphingoid base.

Precursor lon Product lon (Base Collision Energy
Analyte Class
[M+H]+ Fragment) (eV)
282.3
Ceramide NP (118:0) Varies by FA (Phytosphingosine- 25-30
H20)
_ ] 264.3 (Sphingosine-
Ceramide NS (d18:1) Varies by FA 25-30
H20)
, _ 280.3 (6-OH-Sph -
Ceramide NH (t18:1) Varies by FA 35
H20)
Ceramide AP (118:0) Varies by FA 282.3 30
Ceramide AH (t18:1) Varies by FA 280.3 35

Technical Note: The product ion 280.3 m/z is diagnostic for the 6-hydroxysphingosine base
(d18:1 + 16 Da). Ensure chromatographic separation from Phytosphingosine (282.3) to avoid
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isotopic overlap.

Clinical & Drug Development Implications
Barrier Defects in Atopic Dermatitis (AD)

Research indicates a specific reduction in Ceramide EOS and Ceramide EOH (containing the
6-OH base) in AD lesional skin. The lack of the 6-OH group disrupts the hydrogen bonding
network required to sustain the 13 nm Long Periodicity Phase (LPP), leading to a "leaky"
barrier.

Therapeutic Targets

» Enzyme Replacement/Activation: Since the 6-hydroxylase is differentiation-dependent, drugs
that promote terminal differentiation (e.g., PPAR agonists, LXR activators) may indirectly
boost 6-OH ceramide levels.

o Topical Replacement: Formulations must contain "skin-identical" ceramides. Many
commercial "Ceramide" creams use cheap Ceramide NP (Phyto) or NS. High-efficacy
medical dermatologicals are now incorporating synthetic Ceramide EOH to specifically
restore the LPP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b3245759?utm_src=pdf-custom-synthesis
https://www.metwarebio.com/sphingosine-biosynthesis-metabolism-health-disease/
https://www.metwarebio.com/sphingosine-biosynthesis-metabolism-health-disease/
https://www.spandidos-publications.com/10.3892/ijmm.2016.2600
https://www.ncbi.nlm.nih.gov/gene/70059
https://www.ncbi.nlm.nih.gov/gene/70059
https://www.researchgate.net/publication/348596340_A_new_6-hydroxy-4-sphingenine-containing_ceramide_in_human_skin
https://www.limes-institut-bonn.de/fileadmin/user_upload/Group-Sandhoff/pdf/Reviews/Breiden_2014.pdf
https://www.benchchem.com/product/b3245759#6-hydroxysphingosine-biosynthesis-pathway-in-keratinocytes
https://www.benchchem.com/product/b3245759#6-hydroxysphingosine-biosynthesis-pathway-in-keratinocytes
https://www.benchchem.com/product/b3245759#6-hydroxysphingosine-biosynthesis-pathway-in-keratinocytes
https://www.benchchem.com/product/b3245759#6-hydroxysphingosine-biosynthesis-pathway-in-keratinocytes
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3245759?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3245759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3245759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

